![molecular formula C15H13ClN2OS B420839 2-{[2-(4-Clorofenoxi)etil]tio}-1H-bencimidazol CAS No. 312749-73-8](/img/structure/B420839.png)
2-{[2-(4-Clorofenoxi)etil]tio}-1H-bencimidazol
Descripción general
Descripción
The compound “2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole” is a potent and selective GPR142 antagonist . GPR142 is highly expressed in the pancreas and immune system and shares 33% homology with GPR139 .
Molecular Structure Analysis
The molecular formula of “2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole” is C15H13ClN2OS . The exact mass is 304.0437119 g/mol and the monoisotopic mass is also 304.0437119 g/mol .Physical And Chemical Properties Analysis
The compound “2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole” has a molecular weight of 304.8 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds and a topological polar surface area of 63.2 Ų .Aplicaciones Científicas De Investigación
Inhibición del Receptor de Andrógenos
CLP-3094 se identifica como un potente inhibidor dirigido a BF3 (función de unión 3) del receptor de andrógenos (AR). Inhibe la actividad transcripcional de AR con una IC50 de 4 μM, lo que indica su posible uso en la investigación médica relacionada con afecciones influenciadas por los receptores de andrógenos, como el cáncer de próstata .
Antagonismo de GPR142
Este compuesto también actúa como un antagonista selectivo y potente de GPR142. GPR142 es un receptor acoplado a proteína G que ha estado implicado en la regulación de la secreción de insulina. La acción antagonista de CLP-3094 sobre GPR142 sugiere su aplicación en la investigación centrada en trastornos metabólicos, incluida la diabetes .
Regulación del Calcio Intracelular
Además de su papel como inhibidor de AR, se ha demostrado que CLP-3094 inhibe el aumento de la concentración de calcio intracelular inducido por L-triptófano en células que expresan GPR142. Esta propiedad podría ser significativa en estudios relacionados con la señalización celular y la neurotransmisión .
Acumulación de Fosfato de Inositol
CLP-3094 también inhibe la acumulación de fosfatos de inositol en células que expresan GPR142, que es otro aspecto de su posible aplicación en la investigación médica, particularmente en relación con las vías de transducción de señales .
Enfermedades Inflamatorias Crónicas
La investigación ha sugerido que dirigirse a GPR142, para lo cual CLP-3094 es un antagonista, podría ser beneficioso para el tratamiento de enfermedades inflamatorias crónicas. Esto abre otra vía para la aplicación de CLP-3094 en la investigación médica destinada a desarrollar tratamientos para tales afecciones .
Análisis Farmacocinético
Los estudios que involucran a CLP-3094 han incluido análisis farmacocinéticos para determinar su concentración en plasma utilizando cromatografía líquida-espectrometría de masas en tándem. Este tipo de investigación es crucial para comprender el perfil de absorción, distribución, metabolismo y excreción (ADME) del compuesto .
Mecanismo De Acción
Target of Action
The primary targets of CLP-3094 are the Androgen Receptor (AR) and GPR142 . The AR plays a pivotal role in the development of the prostate gland and is associated with the occurrence and progression of prostate cancer . GPR142 is a G-protein-coupled receptor that is highly expressed in pancreatic β-cells and immune cells .
Mode of Action
CLP-3094 acts as a potent BF3 (binding function 3)-directed inhibitor of the AR . It inhibits AR transcriptional activity, thereby disrupting the AR’s critical interactions with co-activator proteins . CLP-3094 is also a selective, potent antagonist of GPR142 .
Biochemical Pathways
CLP-3094 inhibits both an increase of intracellular Ca²⁺ concentration induced by L-tryptophan using CHO-K1 cells expressing GPR142 in the aequorin assay, and an accumulation of inositol phosphates using HEK293 cells expressing GPR142 in the SPA assay .
Result of Action
CLP-3094 inhibits the insulin secretion from islets induced by both L-tryptophan and GPR142 agonists . In animal models, it has been observed to consistently display significantly lower severity of arthritis scores than vehicle-treated mice .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of CLP-3094 is not well-documented in the available literature
Propiedades
IUPAC Name |
2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-5-7-12(8-6-11)19-9-10-20-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEWVENYWPSSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCOC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of targeting GPR142 and what role does CLP-3094 play in this context?
A1: GPR142 is a G-protein-coupled receptor with high expression in pancreatic β-cells and immune cells, suggesting potential roles in diabetes and inflammatory diseases [, ]. While previous research focused on GPR142 agonists for insulin secretion, CLP-3094 emerges as a selective and potent antagonist of this receptor []. This discovery opens avenues for exploring GPR142 antagonism as a therapeutic strategy, particularly for chronic inflammatory diseases [].
Q2: What are the potential implications of CLP-3094's characterization as a GPR142 antagonist for drug development?
A2: The identification of CLP-3094 as a GPR142 antagonist provides a valuable tool for further research into the role of GPR142 in inflammatory diseases. The pharmacological characterization of CLP-3094 [] can be leveraged to:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B420760.png)
![Propanamide, N-[4-[3-(4-dimethylaminophenyl)propenoyl]phenyl]-](/img/structure/B420761.png)
![4-[C-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbonimidoyl]benzene-1,3-diol](/img/structure/B420763.png)
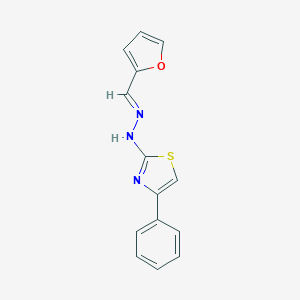
![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B420767.png)
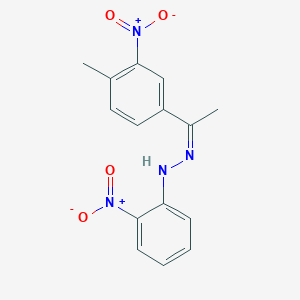
![5-[4-(dimethylamino)benzylidene]-1,3-bis(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B420770.png)
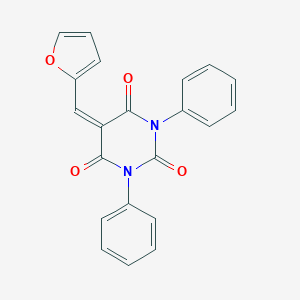
![3,4-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B420772.png)
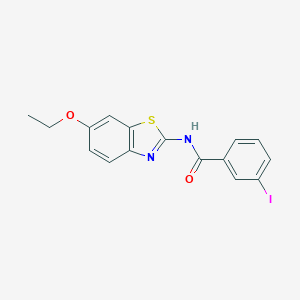
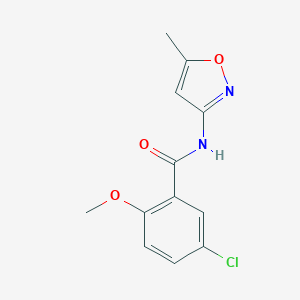
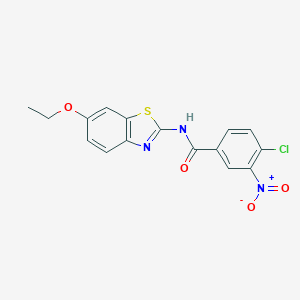
![N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-butoxybenzamide](/img/structure/B420781.png)